2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetic acid

FXR agonist Nuclear receptor pharmacology Reporter gene assay

Choose EDP-305 (CAS 2097955-36-5) for selective FXR activation without TGR5 interference (>39× lower TGR5 activity vs. obeticholic acid). This non-bile acid chemotype avoids the ductular reaction that limits first-generation FXR agonists, delivering antifibrotic efficacy without confounded hepatic progenitor cell differentiation. In Mdr2-/- models, it suppressed periportal bridging fibrosis by up to 39%, while OCA at the same dose showed no improvement. With an 8 nM full-length FXR EC50 and aligned preclinical Phase II clinical data, it serves as a translational fidelity reference for calibrating FXR agonism assays to in vivo therapeutic benchmarks. Ideal for PBC, PSC, or biliary injury studies where ductular integrity is a primary endpoint.

Molecular Formula C10H14N2O4
Molecular Weight 226.23 g/mol
CAS No. 2097955-36-5
Cat. No. B1479090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetic acid
CAS2097955-36-5
Molecular FormulaC10H14N2O4
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCCN1C(=O)C2CN(CC2C1=O)CC(=O)O
InChIInChI=1S/C10H14N2O4/c1-2-12-9(15)6-3-11(5-8(13)14)4-7(6)10(12)16/h6-7H,2-5H2,1H3,(H,13,14)
InChIKeyPWZASRWUJARKCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EDP-305 (CAS 2097955-36-5): Core Chemical & Pharmacological Identity for FXR Research Procurement


2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetic acid (CAS 2097955-36-5), universally designated EDP-305, is a synthetic, non-bile acid farnesoid X receptor (FXR) agonist developed by Enanta Pharmaceuticals. Characterized by a hexahydropyrrolo[3,4-c]pyrrole core, it is a chiral small molecule (C10H14N2O4, MW 226.23 g/mol) supplied at standard purity ≥ 98% by vendors such as Bidepharm . In contrast to first-generation steroidal FXR ligands, EDP-305 was designed to selectively activate FXR without cross-reactivity to the transmembrane bile acid receptor TGR5 or other nuclear receptors, a profile confirmed by multiple independent laboratories [1].

Beyond 'FXR Agonist' Labels: Why EDP-305 (CAS 2097955-36-5) Cannot Be Interchanged with In-Class Alternatives


The FXR agonist class encompasses structurally and pharmacologically distinct molecules—bile acid derivatives (e.g., obeticholic acid, OCA) and non-bile acid chemotypes (e.g., tropifexor, cilofexor, EDP-305)—which exhibit profoundly divergent receptor selectivity profiles, gene expression signatures, and clinical safety outcomes [1]. Generic substitution based solely on FXR agonism is scientifically invalid. As demonstrated in a direct head-to-head study, EDP-305 achieves robust anti-fibrotic efficacy without the cholestasis-independent ductular reaction that limits the therapeutic utility of OCA, the first-in-class agent [2]. This mechanistic advantage arises from differential engagement of hepatic progenitor cell differentiation pathways—a liability that cannot be inferred from receptor binding assays alone [2].

Quantitative Differentiation Guide for EDP-305 (CAS 2097955-36-5) vs. Obeticholic Acid and In-Class Alternatives


FXR Binding Potency: Superior Intrinsic Activity of EDP-305 vs. Obeticholic Acid in Full-Length FXR Reporter Assays

In a full-length human FXR reporter gene assay conducted in HEK 293 cells, EDP-305 demonstrated an EC50 of 8 nM, representing a 16-fold higher potency than obeticholic acid (OCA), which exhibited an EC50 of 130 nM in the identical assay system [1]. This potency advantage in the physiologically relevant full-length receptor format distinguishes EDP-305 from the weaker OCA interaction and predicts lower effective dose requirements in vivo, a parameter confirmed by clinical dosing (1–2.5 mg/day for EDP-305 vs. 10–25 mg/day for OCA in NASH trials) [2].

FXR agonist Nuclear receptor pharmacology Reporter gene assay

TGR5 Selectivity: EDP-305's Negligible Off-Target Activity Prevents Bile Acid Receptor Cross-Talk Compared to OCA

In a standardized TGR5 activation assay using Chinese Hamster Ovary (CHO) cells, EDP-305 exhibited minimal activity with an EC50 exceeding 15 µM. In stark contrast, obeticholic acid (OCA) displayed potent TGR5 agonism with an EC50 of 0.381 µM in the same assay—a >39-fold lower concentration indicating strong cross-reactivity [1]. This selectivity difference is mechanism-dependent: OCA, being a bile acid analog, intrinsically activates the bile acid membrane receptor TGR5, potentially contributing to pruritus and gallbladder-related adverse events observed clinically [2]. EDP-305's non-bile acid scaffold structurally precludes this TGR5-mediated pruritogenic signaling.

Receptor selectivity TGR5 Off-target profile

Anti-Fibrotic Efficacy in Pre-Established Biliary and Metabolic Liver Disease: EDP-305 vs. OCA Head-to-Head In Vivo

In the BALBc.Mdr2-/- transgenic mouse model of pre-established cholestatic biliary fibrosis, EDP-305 administered at 30 mg/kg/day reduced hepatic collagen deposition by up to 39% (p < 0.05 vs. placebo), while OCA at the identical 30 mg/kg/day dose failed to significantly improve fibrosis (0% reduction vs. placebo) [1]. In a complementary MCD-diet model of steatohepatitis, EDP-305 (30 mg/kg/day) suppressed serum alanine aminotransferase (ALT) by 62% relative to controls and reduced perisinusoidal collagen deposition by over 80%. In contrast, OCA (30 mg/kg/day) reduced ALT by only 30% and did not improve histological fibrosis [1]. This constitutes a direct, statistically validated anti-fibrotic superiority of EDP-305 over the clinical gold-standard FXR agonist in two mechanistically distinct models.

Liver fibrosis Biliary fibrosis NASH Collagen deposition

Absence of Cholestasis-Independent Ductular Reaction: A Critical Safety Differentiator for Cholangiopathy Models

Chronic administration of OCA (30 mg/kg for 2 weeks) in healthy wild-type mice induced significant ductular proliferation—a histological hallmark of cholestasis-independent biliary stress—whereas EDP-305 at the identical dose did not increase ductular markers above control levels [1]. In primary EpCAM+ hepatic progenitor cell (HPC) cultures, OCA promoted differentiation toward the cholangiocyte lineage, a mechanism underlying ductular reaction, while EDP-305-treated HPCs showed no such differentiation bias [1]. This differential effect on the hepatic progenitor cell compartment is a direct, mechanism-based safety advantage of EDP-305, particularly relevant for procurement in primary biliary cholangitis (PBC) and primary sclerosing cholangitis (PSC) research.

Ductular reaction Cholestasis Hepatic progenitor cell Safety pharmacology

Clinical Proof-of-Concept: EDP-305 Dose-Dependently Reduces Liver Fat and ALT in Fibrotic NASH Patients Vs. Placebo

In a randomized, double-blind, placebo-controlled Phase II clinical trial (N = 132 evaluated), 12 weeks of EDP-305 treatment significantly reduced liver fat content (MRI-PDFF) by -7.1% absolute in the 2.5 mg group (p = 0.0009 vs. placebo) and -3.3% in the 1 mg group, versus -2.4% with placebo [1]. Serum ALT reductions followed a dose-dependent pattern: -27.9 U/L for 2.5 mg, -21.7 U/L for 1 mg, compared to -15.4 U/L for placebo (p = 0.049 for 2.5 mg) [1]. While direct intra-class clinical head-to-head data remain unavailable, this placebo-controlled dataset provides robust quantitative benchmarks for comparison with published Phase II results of other FXR agonists (e.g., tropifexor, which demonstrated MRI-PDFF reduction of -2.7% to -3.5% at Week 12 in NCT02895386). The magnitude of fat reduction positions EDP-305 as a high-efficacy reference compound for translational NASH research.

Clinical trial NASH Liver fat fraction ALT reduction

Prioritized Research and Procurement Scenarios for EDP-305 (CAS 2097955-36-5) Based on Quantitative Differentiation Evidence


Primary Biliary Cholangitis (PBC) and Cholangiopathy Fibrosis Research

For cholestatic liver disease models requiring sustained FXR activation without the confound of ductular reaction-driven fibrosis, EDP-305 is the evidence-based choice. As demonstrated by An et al. (2020), OCA induces ductular proliferation even in healthy liver via cholangiocyte lineage bias in HPCs, while EDP-305 does not [1]. EDP-305 suppressed periportal bridging fibrosis by up to 39% in the Mdr2-/- model, whereas OCA at the same dose did not improve fibrosis [1]. Researchers specifically studying PBC, PSC, or biliary injury where ductular integrity is a primary endpoint should prioritize EDP-305 to avoid mechanistic confounding. [1]

High-Selectivity FXR Pathway Probing in TGR5-Co-expressing Systems

TGR5 cross-reactive FXR agonists introduce confounding bile acid receptor signaling in co-culture or organoid models. EDP-305 exhibits >39-fold lower TGR5 activity than OCA (TGR5 EC50 >15 µM vs. 0.381 µM, respectively), documented in the same CHO assay system [1]. For studies using intestinal organoids, cholangiocyte organoids, or immune cells where TGR5 modulates cAMP and inflammatory cytokine secretion, EDP-305 provides pharmacological FXR activation without TGR5 interference, enabling clean interpretation of FXR-specific transcriptional outputs. [1]

NASH Translational Research Bridging Murine Fibrosis Models to Clinical Trial Design

EDP-305 is among the few FXR agonists with a direct head-to-head in vivo efficacy comparison against OCA in two mechanistically distinct fibrosis models (Mdr2-/- biliary and MCD steatohepatitis) [1], plus a completed Phase II clinical dataset showing -7.1% absolute liver fat reduction and -27.9 U/L ALT reduction at 2.5 mg over 12 weeks [2]. This aligned preclinical-clinical efficacy portfolio enables researchers to correlate murine collagen reduction (up to >80% in MCD) with human steatohepatitis improvement outcomes. The compound thus serves as a translational fidelity reference for calibrating in vitro FXR agonism assays to in vivo therapeutic benchmarks. [1] [2]

Non-Bile Acid FXR Structural Biology and MedChem Scaffold Optimization

As a non-bile acid FXR agonist built on a hexahydropyrrolo[3,4-c]pyrrole core (CAS 2097955-36-5) , EDP-305 provides a distinct chemotype for structure-activity relationship (SAR) campaigns targeting the ligand-binding domain of FXR. Its 8 nM full-length FXR potency, contrasted with the 130 nM EC50 of the steroidal ligand OCA, suggests differential contact with AF-2 helix residues [1]. Medicinal chemistry teams seeking to diversify beyond bile acid-derived scaffolds for IP generation or to exploit non-canonical FXR transcriptional outputs (e.g., gene expression signatures distinct from OCA) will find EDP-305 a foundational reference compound. [1]

Quote Request

Request a Quote for 2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.